
(3-methyl-1H-pyrazol-1-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-1H-pyrazol-1-yl)acetyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 3-methyl-1H-pyrazol-1-yl group attached to an acetyl chloride moiety. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of 3-methyl-1H-pyrazole with acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methyl-1H-pyrazol-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Bases like pyridine and triethylamine are used to neutralize the hydrochloric acid formed during the reactions.
Major Products
The major products formed from the reactions of this compound include:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Hydrazones and Oximes: Formed by condensation reactions with hydrazines and hydroxylamines.
Applications De Recherche Scientifique
(3-methyl-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (3-methyl-1H-pyrazol-1-yl)acetyl chloride depends on the specific reaction it undergoes. In general, the acetyl chloride moiety is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce the (3-methyl-1H-pyrazol-1-yl) group into target molecules. The molecular targets and pathways involved vary depending on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-methyl-1H-pyrazol-1-yl)acetic acid: Formed by hydrolysis of (3-methyl-1H-pyrazol-1-yl)acetyl chloride.
(3-methyl-1H-pyrazol-1-yl)methyl chloride: Similar structure but with a methyl group instead of an acetyl group.
(3-methyl-1H-pyrazol-1-yl)ethyl chloride: Similar structure but with an ethyl group instead of an acetyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the synthesis of complex molecules. Additionally, the presence of the pyrazole ring imparts specific properties, such as biological activity and stability, which are advantageous in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-(3-methylpyrazol-1-yl)acetyl chloride |
InChI |
InChI=1S/C6H7ClN2O/c1-5-2-3-9(8-5)4-6(7)10/h2-3H,4H2,1H3 |
Clé InChI |
SMAOZPGTKVPRFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)
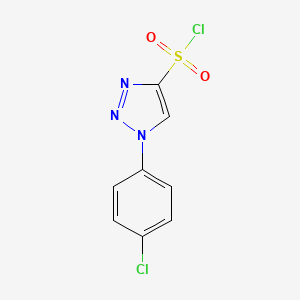
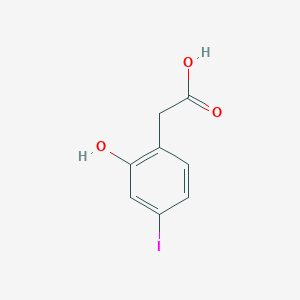
![Diethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13237920.png)
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
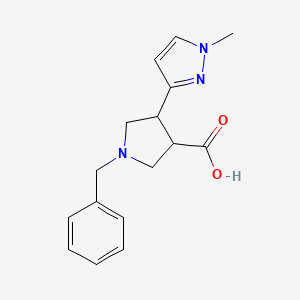
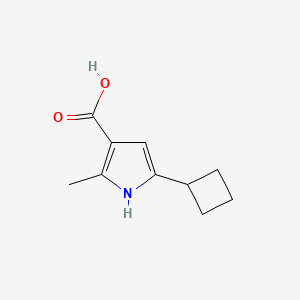

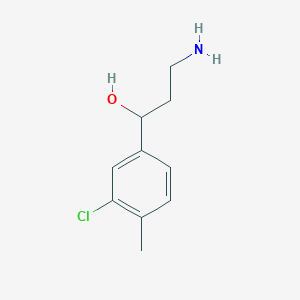
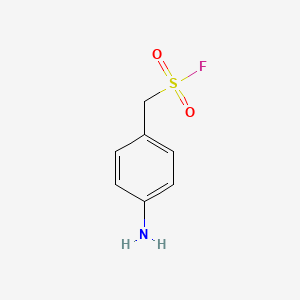
![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
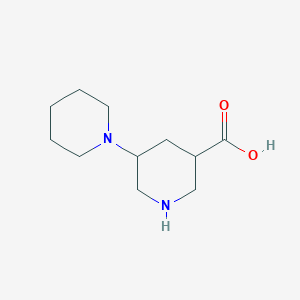
![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
